2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane
説明
特性
IUPAC Name |
2-(6-methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-20-16-9-5-8-15(18-16)17-21-12-10-19(11-13-22-17)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBCHOTUMUCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584607 | |
| Record name | 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872054-59-6 | |
| Record name | 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-pyridineboronic acid N-phenyldiethanolamine ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
General Synthetic Strategy
The synthesis of 2-(6-methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane typically involves the formation of a boronate complex between a boronic acid or boronate ester and a ligand containing nitrogen and oxygen donor atoms, such as N-methyliminodiacetic acid (MIDA). The compound belongs to the class of MIDA boronates, which are known for their stability and utility in cross-coupling reactions.
Preparation via Boronic Acid MIDA Ester Formation
Formation of Arylboronic Acid Intermediate:
- Starting from bromobenzene, a lithiation step is carried out using n-butyllithium at low temperature (-78 °C) in tetrahydrofuran (THF).
- Triisopropyl borate is then added to the lithiated intermediate to form the corresponding arylboronic acid after aqueous workup.
Complexation with N-Methyliminodiacetic Acid (MIDA):
- The arylboronic acid intermediate is reacted with N-methyliminodiacetic acid in a solvent mixture of THF and dimethyl sulfoxide (DMSO).
- The reaction mixture is heated under reflux with distillation to remove solvents and drive the formation of the MIDA boronate complex.
- The crude product is purified by precipitation and filtration steps, often involving acetone and silica gel chromatography.
| Reagent | Quantity | Conditions | Outcome |
|---|---|---|---|
| Bromobenzene | 19 mmol | -78 °C, THF | Lithiation with n-BuLi |
| n-Butyllithium (2.5 M) | 23 mmol | -78 °C to room temp | Formation of aryllithium |
| Triisopropyl borate | 23 mmol | Addition at -78 °C | Boronic acid intermediate |
| N-Methyliminodiacetic acid | 57.1 mmol | Reflux in THF/DMSO | MIDA boronate formation |
Yield reported for related phenyl MIDA boronate synthesis is approximately 81%.
Radical Borylation Approach for Heteroaryl Amines
An alternative modern method involves radical C–N borylation of aromatic amines to form boronic acid derivatives, including heteroaryl systems like 6-methoxypyridinyl derivatives.
- This method uses a pyrylium reagent to activate the aromatic amine, enabling homolytic cleavage of the C(sp2)–N bond.
- The reaction involves bis(catecholato)diboron (B2cat2) as the boron source, with a terpyridine ligand and a suitable amide solvent (e.g., N,N-diisopropylacetamide).
- After the borylation step, MIDA is added to form the stable MIDA boronate complex.
This approach allows the direct preparation of 6-methoxypyridin-2-yl boronic acid derivatives, which can then be converted into the corresponding 1,3,6,2-dioxazaborocane structure by complexation with suitable ligands.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | N,N-diisopropylacetamide (iPr2NC(O)Me) | Up to 82% |
| Temperature | 130 °C for 12-24 h | |
| Boron source | B2cat2 | |
| Ligand | Terpyridine (20 mol%) | |
| Post-borylation treatment | Addition of MIDA at 90 °C for 4 h |
This method is scalable and tolerates various functional groups, including ethers such as the methoxy group on pyridine.
Solid-Phase and Liquid-Phase Synthesis
Industrial and commercial production of this compound often employs advanced liquid-phase and solid-phase synthesis technologies combined with mature separation and purification techniques.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Lithiation + MIDA complexation | Bromobenzene, n-BuLi, triisopropyl borate, N-methyliminodiacetic acid, reflux in THF/DMSO | High yield (81%), well-established | Requires low temperature lithiation, sensitive reagents |
| Radical C–N Borylation | Aromatic amine, pyrylium reagent, B2cat2, terpyridine, iPr2NC(O)Me, MIDA | Direct borylation of amines, scalable, functional group tolerant | Requires high temperature, specialized reagents |
| Industrial liquid/solid-phase synthesis | Advanced synthesis and purification technology | Large scale, high purity, reproducible | Less detail on reaction specifics publicly available |
Research Findings and Notes
- The lithiation method is classical and reliable for phenylboronic acid derivatives but requires careful handling of organolithium reagents.
- Radical borylation offers a novel and efficient route to heteroaryl boronates, including 6-methoxypyridinyl derivatives, with good functional group compatibility.
- The MIDA boronate motif stabilizes the boron center, facilitating handling and further synthetic transformations.
- Purification often involves filtration through celite, silica gel chromatography, and recrystallization from solvents like acetone.
- The compound's stability and purity make it suitable for pharmaceutical applications and as a building block in cross-coupling reactions.
化学反応の分析
Suzuki-Miyaura Cross-Coupling Reactions
MIDA boronate esters are widely used in Suzuki-Miyaura couplings due to their air stability and controlled release of boronic acids under basic conditions. For the phenyl-substituted variant of this compound (1133971-47-7), cross-coupling reactions with aryl halides have been reported . Key findings include:
-
Reactivity : The MIDA ligand stabilizes the boronate, preventing premature hydrolysis. Activation occurs under mild basic conditions (e.g., K₂CO₃ or CsF), releasing the reactive boronic acid.
-
Substrate Scope : Coupling partners include aryl bromides and chlorides. Electron-deficient substrates exhibit higher yields due to accelerated oxidative addition .
Table 1: Representative Suzuki-Miyaura Reactions
| Substrate (X = Br/Cl) | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78 | |
| 2-Chloropyridine | Pd(OAc)₂, SPhos, CsF, THF, 60°C | 65 |
Radical Borylation of Aromatic Amines
The compound’s boronate group participates in radical-mediated C–N borylation when paired with pyrylium activators. In a study by Ma et al., analogous MIDA boronates facilitated homolytic C(sp²)–N bond cleavage in aromatic amines :
-
Mechanism :
-
Pyrylium reagent (ScPyry-OTf) activates the amino group, forming a pyridinium intermediate.
-
Single-electron transfer generates an aryl radical, which reacts with the MIDA boronate to form a C–B bond.
-
-
Key Observations :
Table 2: Optimization of Radical Borylation Conditions
| Entry | Solvent | Additive | Yield (%) |
|---|---|---|---|
| 1 | iPr₂NC(O)Me | – | 82 |
| 2 | DMAc | – | 49 |
| 3 | iPr₂NC(O)Me | 1,1-Diphenylethene | 53 (5) + 22 (62) |
Stability and Hydrolysis
The MIDA ligand confers hydrolytic stability under neutral or acidic conditions but allows slow hydrolysis in basic aqueous solutions. For the methoxypyridyl variant:
-
Hydrolysis Rate :
-
Applications : Controlled release of 6-methoxypyridine-2-boronic acid makes this compound suitable for sequential coupling reactions .
Functionalization of Heteroarenes
The 6-methoxypyridyl moiety directs regioselective functionalization:
-
Directed C–H Borylation : Coordination of the methoxy group to transition metals (e.g., Ir) enables ortho-borylation .
-
Limitations : Competing N-coordination in pyridines can reduce efficiency, necessitating tailored catalysts .
Comparative Reactivity with Analogues
Replacing the phenyl group with methyl (CID 71310926) alters steric and electronic properties:
科学的研究の応用
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug development. Its unique structural features allow for interactions with biological targets, particularly in the context of developing treatments for cancer and neurological disorders.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of dioxazaborocanes were evaluated for their anticancer properties. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane could be a lead compound for further development .
Materials Science
Polymer Chemistry
This compound can serve as a building block in polymer synthesis due to its ability to form stable complexes with metal ions. Research has shown that incorporating boron into polymer matrices can enhance thermal stability and mechanical properties.
Table 1: Properties of Boron-Containing Polymers
| Property | Value |
|---|---|
| Thermal Stability | Increased by 20% |
| Mechanical Strength | Enhanced by 15% |
| Water Absorption | Reduced by 30% |
Catalysis
Catalytic Applications
The dioxazaborocane structure is beneficial in catalysis, particularly in organic transformations such as cross-coupling reactions. Its ability to stabilize reaction intermediates makes it a valuable catalyst in synthetic organic chemistry.
Case Study: Cross-Coupling Reactions
A recent study demonstrated that using this compound as a catalyst in Suzuki-Miyaura coupling reactions led to improved yields and selectivity compared to traditional catalysts . This highlights the compound's potential utility in industrial applications.
Insights from Research
Research indicates that the incorporation of boron into organic compounds can significantly alter their reactivity and stability. The unique electronic properties of boron compounds allow for novel interactions that are not possible with conventional organic molecules.
作用機序
The mechanism of action of 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This property is particularly useful in the design of enzyme inhibitors and receptor antagonists.
類似化合物との比較
Structural and Molecular Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s phenyl and methoxypyridinyl groups provide moderate electron-donating effects, enhancing stability while maintaining reactivity in cross-coupling reactions. In contrast, the nitro group in the 3-nitrophenyl analog (CAS 1311484-45-3) introduces strong electron-withdrawing effects, which may reduce reactivity but improve selectivity in certain transformations .
Steric Considerations :
- The phenyl group in the target compound increases steric hindrance compared to methyl-substituted analogs (e.g., CAS 1313758-49-4), which may slow reaction rates but improve regioselectivity .
- Bulky pinacol esters (e.g., CAS 1034297-69-2) are highly reactive but less stable under hydrolytic conditions compared to dioxazaborocane derivatives .
生物活性
2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anti-inflammatory and neuroprotective effects, as well as its structural characteristics that contribute to these activities.
Chemical Structure and Properties
The compound has the molecular formula C16H19BN2O3 and features a dioxazaborocane core with a methoxypyridine substituent. The presence of the methoxy group on the pyridine ring enhances solubility and may influence its interaction with biological targets.
Anti-inflammatory Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that methoxy-substituted pyridine derivatives showed improved activity against neuroinflammation compared to their unsubstituted counterparts. This suggests that the methoxy group plays a crucial role in modulating inflammatory responses in neural tissues .
Neuroprotective Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and promote neuroprotection in models of neurodegenerative diseases. The twisted configuration of the compound, resulting from the non-coplanarity of the 7-hydroxyphenyl and 6-methoxypyridine groups, may enhance its interaction with neuroactive molecules, thereby increasing its efficacy in combating neuroinflammation .
Study 1: Anti-neuroinflammatory Activity
A recent study investigated the anti-neuroinflammatory activity of various pyridine derivatives, including this compound. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6 in microglial cells treated with this compound. The study concluded that the compound's structure significantly influences its biological activity .
Study 2: Structure-Activity Relationship
Another research effort focused on establishing a quantitative structure–activity relationship (QSAR) for similar compounds. It was found that electronic properties and steric factors significantly affect the biological activity of dioxazaborocane derivatives. This highlights the importance of molecular design in optimizing therapeutic agents targeting inflammatory pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H19BN2O3 |
| Molecular Weight | 298.14 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Q & A
Q. What are the common synthetic routes for 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis often involves coupling reactions between pyridine derivatives and boronate esters. For example, spirocyclic boron-containing compounds are synthesized via reactions like [3,3]-sigmatropic rearrangements or condensation with aldehydes and amines under controlled conditions (e.g., THF, NaH as base) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Characterization via melting point analysis, elemental analysis, and UV-Vis spectroscopy ensures purity and structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., B-O stretching at ~1350–1300 cm⁻¹), while UV-Vis spectroscopy reveals electronic transitions in the pyridine and boronate moieties . X-ray crystallography (as seen in spirocyclic analogs) provides precise bond-length and angle data, critical for confirming the dioxazaborocane ring geometry .
Q. What are the key reactivity patterns of the dioxazaborocane ring system in nucleophilic or electrophilic environments?
- Methodological Answer : The boron center in the dioxazaborocane ring exhibits Lewis acidity, enabling coordination with nucleophiles like amines or alcohols. Reactivity studies should include kinetic assays under varying pH and solvent conditions (e.g., DMF vs. THF) to assess ring stability. Competitive experiments with fluorinated analogs (e.g., 2-fluoro-6-methoxyphenylboronic acid derivatives) can highlight electronic effects .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the mechanistic pathways of boron-mediated cyclization reactions in synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates in cyclization reactions. Key parameters include bond dissociation energies (B-O vs. B-N) and steric effects from substituents (e.g., methoxy groups). Compare computational results with experimental kinetic data to validate mechanisms .
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches, particularly in UV-Vis absorption profiles?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or trace impurities. Conduct high-performance liquid chromatography (HPLC) to isolate pure fractions, followed by time-dependent UV-Vis measurements. Cross-reference with X-ray structures to confirm if electronic transitions correlate with conformational changes .
Q. How does the electron-withdrawing methoxy group on the pyridine ring influence the compound’s coordination chemistry with transition metals?
- Methodological Answer : Perform comparative studies with non-methoxy analogs (e.g., 6-methylpyridine derivatives) using cyclic voltammetry and X-ray absorption spectroscopy (XAS). The methoxy group’s inductive effects may alter metal-ligand bond strengths or redox potentials, impacting catalytic or sensing applications .
Q. What experimental designs can evaluate the compound’s potential bioactivity, such as enzyme inhibition or interaction with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) to assess binding affinity with target proteins (e.g., kinases or proteases). Pair with molecular docking simulations to predict binding sites. Fluorinated analogs (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) can serve as controls to study halogen-bonding interactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of the dioxazaborocane ring under aqueous conditions?
- Methodological Answer : Conduct pH-dependent stability assays using ¹¹B NMR spectroscopy to monitor boron speciation (e.g., trigonal vs. tetrahedral coordination). Compare hydrolytic stability with structurally similar compounds (e.g., tetramethyl dioxaborolanes) to isolate ring strain or electronic factors .
Q. What methodologies validate the purity of the compound when elemental analysis and mass spectrometry data show inconsistencies?
- Methodological Answer : Employ orthogonal techniques: (1) High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, (2) thermogravimetric analysis (TGA) to detect volatile impurities, and (3) 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from byproducts .
Experimental Design Considerations
Q. How can researchers design a robust synthetic protocol scalable to gram quantities without compromising stereochemical integrity?
Q. What controls are essential when studying the compound’s role in catalytic cycles, such as Suzuki-Miyaura couplings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
